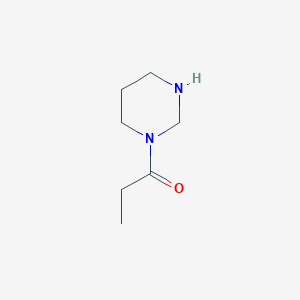![molecular formula C12H15F3N2 B11757002 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-(Trifluoromethyl)benzaldehyde with piperidine under specific conditions.
Reduction: The intermediate is then subjected to reduction reactions to yield the desired this compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and continuous flow reactors .
Analyse Chemischer Reaktionen
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine and its derivatives share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-Substituted Compounds: Compounds containing the trifluoromethyl group, such as 4-Amino-2-(trifluoromethyl)pyridine, exhibit similar chemical properties but differ in their overall structure and applications
The uniqueness of this compound lies in its specific combination of the piperidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15F3N2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-4-11(10)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2 |
InChI-Schlüssel |
PBMNBZLQVUBWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
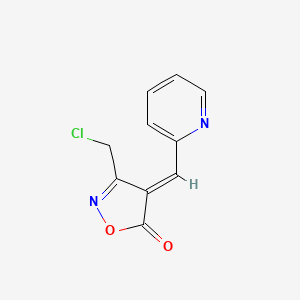

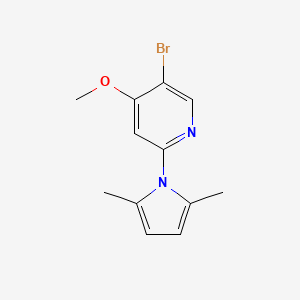
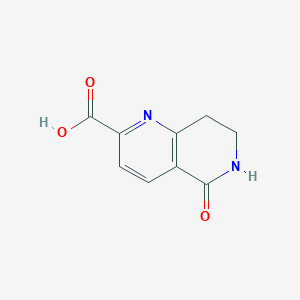
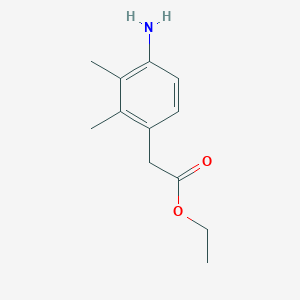
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
